3-Chloro-1H-indole-5-carbaldehyde

説明

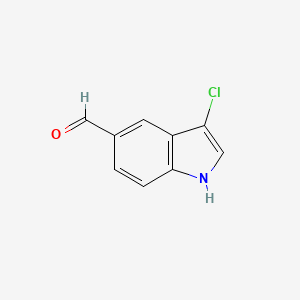

3-Chloro-1H-indole-5-carbaldehyde (molecular formula: C₉H₆ClNO) is an indole derivative featuring a chlorine substituent at position 3 and an aldehyde group at position 5 of the indole scaffold. Indole carbaldehydes are pivotal intermediates in organic synthesis, particularly in pharmaceutical and agrochemical research, due to their versatility in forming heterocyclic frameworks via condensation, cyclization, or nucleophilic addition reactions.

特性

分子式 |

C9H6ClNO |

|---|---|

分子量 |

179.60 g/mol |

IUPAC名 |

3-chloro-1H-indole-5-carbaldehyde |

InChI |

InChI=1S/C9H6ClNO/c10-8-4-11-9-2-1-6(5-12)3-7(8)9/h1-5,11H |

InChIキー |

VHVCRLVEBSGUEZ-UHFFFAOYSA-N |

正規SMILES |

C1=CC2=C(C=C1C=O)C(=CN2)Cl |

製品の起源 |

United States |

類似化合物との比較

Comparison with Structural Analogues

Positional Isomers: 5-Chloro-1H-indole-3-carbaldehyde

The positional isomer 5-Chloro-1H-indole-3-carbaldehyde (CAS: 827-01-0, molecular weight: 179.61 g/mol) differs in the placement of the aldehyde (position 3) and chlorine (position 5) . Key distinctions include:

- Synthesis : Synthesized via reactions of indole-3-carbaldehyde precursors with reagents like p-toluenesulfonylmethyl isocyanide (TOSMIC) and amines (e.g., 4-iodobenzylamine) under basic conditions (K₂CO₃/DMF) .

- Physical Properties : Melting points for 3-carbaldehyde derivatives vary widely; for example, 5-Methoxy-1H-indole-3-carbaldehyde melts at 159–160°C , while 5-Chloro-1H-indole-3-carbaldehyde’s safety data sheet (SDS) emphasizes handling precautions due to its reactivity .

- Crystallography : 5-Methyl-1H-indole-3-carbaldehyde forms N–H⋯O hydrogen-bonded chains in its crystal structure, a feature likely shared among 3-carbaldehydes . In contrast, the 5-carbaldehyde group in the target compound may exhibit distinct hydrogen-bonding patterns due to altered electronic distribution.

Halogen-Substituted Analogues

5-Chloro-4-hydroxy-1H-indole-3-carbaldehyde

This derivative (CAS: 1227575-88-3) introduces a hydroxyl group at position 4, enhancing polarity and hydrogen-bonding capacity. Its molecular formula (C₉H₆ClNO₂) and monoisotopic mass (195.0087) differ from the target compound, but its IR and NMR profiles provide benchmarks for comparing electronic effects of substituents .

5-Chloro-7-(trifluoromethoxy)-1H-indole-3-carbaldehyde

Featuring a trifluoromethoxy group at position 7 (C₁₀H₅ClF₃NO₂), this compound’s SMILES string (C1=C(C=C(C2=C1C(=CN2)C=O)OC(F)(F)F)Cl) highlights steric and electronic modifications. The trifluoromethoxy group increases lipophilicity and metabolic stability, properties critical in drug design .

Alkyl- and Methoxy-Substituted Analogues

5-Methoxy-3-methyl-1H-indole-2-carbaldehyde

With a methoxy group at position 5 and a methyl group at position 3, this derivative (CAS: 52562-50-2) demonstrates how alkylation and alkoxylation alter solubility and reactivity. Its synthesis involves TOSMIC-mediated cyclization, a method applicable to the target compound .

3-(1-((1H-Indol-3-yl)methyl)-1H-imidazol-5-yl)-5-chloro-1H-indole (Compound 76)

This imidazole-indole hybrid, synthesized from 5-Chloro-1H-indole-3-carbaldehyde, showcases the utility of carbaldehydes in constructing bis-heterocyclic systems. Its HRESIMS data (m/z 345.0910) provide a reference for mass spectral analysis of similar compounds .

Spectral Data Comparison

*Predicted based on analogous structures.

Key Differences and Implications

- Reactivity : The aldehyde at position 5 may exhibit reduced electrophilicity compared to position 3 due to electronic effects of the indole ring, affecting condensation reactions.

- Crystallinity : Hydrogen-bonding patterns in 3-carbaldehydes (e.g., N–H⋯O chains ) may differ from 5-carbaldehydes, influencing solubility and formulation.

準備方法

Reaction Mechanism and Conditions

The synthesis begins with 3-chloroindole, where the chloro group at position 3 electronically deactivates the adjacent 2-position, redirecting formylation to the 5-position. The Vilsmeier reagent (generated from phosphorus oxychloride and dimethylformamide) facilitates electrophilic substitution:

Optimized Conditions

Substrate Scope and Limitations

This method is effective for indoles with electron-withdrawing groups (e.g., Cl, Br) at position 3. However, steric hindrance from bulky substituents (e.g., isopropyl) reduces yields to <50%.

Electrophilic Chlorination of 5-Formylindole

Post-formylation chlorination offers an alternative route. 5-Formylindole undergoes electrophilic chlorination at position 3 using reagents such as sulfuryl chloride (SO₂Cl₂) or N-chlorosuccinimide (NCS).

Chlorination Protocol

-

Reagents : SO₂Cl₂ (1.2 equiv) in dichloromethane

-

Catalyst : FeCl₃ (5 mol%)

-

Temperature : 0°C to room temperature

-

Reaction Time : 2–4 hours

Mechanistic Insight :

The aldehyde group at position 5 directs electrophilic attack to position 3 via resonance stabilization of the intermediate σ-complex:

Challenges

-

Byproducts : Competing chlorination at positions 4 and 6 occurs if reaction temperatures exceed 25°C.

-

Purification : Column chromatography (silica gel, hexane/ethyl acetate 4:1) is required to isolate the desired isomer.

Comparative Analysis of Methods

| Method | Starting Material | Key Reagents | Yield | Advantages | Limitations |

|---|---|---|---|---|---|

| Vilsmeier-Haack | 3-Chloroindole | POCl₃, DMF | 68–75% | High regioselectivity | Requires pre-synthesized chloroindole |

| Electrophilic Chlorination | 5-Formylindole | SO₂Cl₂, FeCl₃ | 60–65% | Flexible late-stage functionalization | Byproduct formation |

| Fischer Indole Synthesis | 4-Chloro-2-methylaniline | Ethyl acetoacetate, MnO₂ | 57% | Builds indole scaffold with substituents | Multi-step, moderate total yield |

Spectroscopic Characterization

Successful synthesis is confirmed through nuclear magnetic resonance (NMR) and mass spectrometry:

-

¹H NMR (DMSO-d₆) : δ 12.14 (s, 1H, NH), 9.95 (s, 1H, CHO), 8.30–8.09 (m, 2H, H-4 and H-6), 7.56–7.20 (m, 3H, aromatic).

-

¹³C NMR : δ 185.34 (CHO), 138.85 (C-5), 137.43 (C-3), 124.49–112.80 (aromatic carbons).

Industrial-Scale Considerations

Large-scale production favors the Vilsmeier-Haack method due to streamlined steps and solvent recyclability (DMF recovery ≥90%). Pilot studies report a 65% yield at 10-kg scale using continuous flow reactors to enhance heat transfer during POCl₃ addition .

Q & A

Q. What are the standard synthetic protocols for preparing 3-Chloro-1H-indole-5-carbaldehyde?

- Methodological Answer : The synthesis typically involves functionalization of the indole core via electrophilic substitution or cross-coupling reactions. For example, halogenation at the 5-position can be achieved using chlorinating agents like N-chlorosuccinimide (NCS) under controlled conditions. Subsequent formylation at the 3-position may employ Vilsmeier-Haack conditions (POCl₃/DMF) . Reaction optimization includes solvent selection (e.g., PEG-400/DMF mixtures for Cu-catalyzed reactions) and purification via column chromatography (e.g., 70:30 ethyl acetate/hexane) to isolate the product .

Q. Which spectroscopic techniques are essential for characterizing this compound?

- Methodological Answer : Multinuclear NMR spectroscopy (¹H, ¹³C, and ¹⁹F, if applicable) is critical for confirming substitution patterns and purity. Mass spectrometry (FAB-HRMS or ESI-MS) provides molecular weight validation. X-ray crystallography (using SHELX programs for structure refinement) resolves ambiguities in regiochemistry . Infrared (IR) spectroscopy can identify aldehyde C=O stretches (~1700 cm⁻¹) .

Q. How can researchers optimize reaction conditions to improve the yield of this compound?

- Methodological Answer : Key parameters include:

- Catalyst selection : CuI for click chemistry or Pd catalysts for cross-coupling .

- Solvent systems : Polar aprotic solvents (DMF, DMSO) enhance electrophilic substitution, while PEG-400 improves reaction homogeneity .

- Temperature control : Reflux conditions (e.g., 80–100°C) for 12–24 hours ensure completion .

- Purification : Gradient elution in column chromatography minimizes co-elution of byproducts .

Advanced Research Questions

Q. What strategies are effective for resolving contradictions between crystallographic and spectroscopic data in this compound derivatives?

- Methodological Answer : Cross-validate using complementary techniques:

- X-ray vs. NMR : Discrepancies in substituent positions may arise from dynamic effects (e.g., tautomerism). SHELXL refinement (with anisotropic displacement parameters) can resolve static crystallographic data, while variable-temperature NMR detects dynamic behavior .

- Mass spectrometry : Confirm molecular formulas to rule out isotopic or degradation artifacts .

Q. How can computational methods like molecular docking predict the bioactivity of this compound derivatives?

- Methodological Answer :

- Molecular docking : Use software (e.g., MOE) to simulate ligand-protein interactions. Focus on binding affinities to targets like kinase enzymes or GPCRs .

- Pharmacophore modeling : Identify critical functional groups (e.g., aldehyde, chloro-substituent) for activity .

- Validation : Pair computational predictions with in vitro assays (e.g., enzyme inhibition or cytotoxicity studies) .

Q. What challenges arise in interpreting the regioselectivity of electrophilic substitutions in this compound?

- Methodological Answer :

- Steric and electronic effects : The chloro group at position 5 directs electrophiles to the 4- or 6-position. DFT calculations (e.g., Hirshfeld charges) predict preferential sites .

- Experimental validation : Synthesize derivatives (e.g., nitration or sulfonation) and compare ¹H NMR chemical shifts to confirm regiochemistry .

Q. How can researchers design experiments to elucidate the metabolic pathways of this compound?

- Methodological Answer :

- In vitro metabolism : Incubate with liver microsomes and analyze metabolites via LC-MS/MS. Track hydroxylation or demethylation products .

- Isotopic labeling : Use ¹⁴C-labeled aldehyde groups to trace metabolic intermediates .

- Enzyme inhibition assays : Identify CYP450 isoforms responsible for metabolism using selective inhibitors .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。